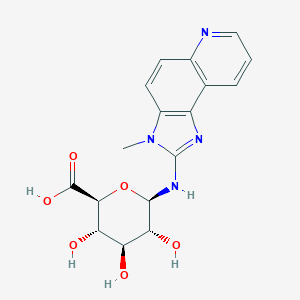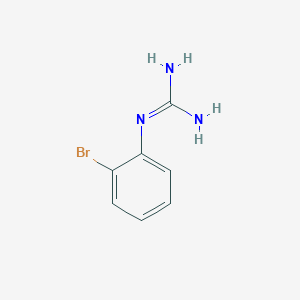
1-(2-溴苯基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of guanidine, a strong organic base that plays a crucial role in the metabolism of living organisms. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
科学研究应用
1-(2-Bromophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor and DNA minor groove binder.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1-(2-Bromophenyl)guanidine, like other guanidine derivatives, has been found to have potential against various parasites . The primary targets of this compound are likely to be the parasites themselves, particularly those of the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .
Mode of Action
For instance, some guanidine derivatives have been found to permeabilize the membranes of parasites, promoting apoptosis . This suggests that 1-(2-Bromophenyl)guanidine may also interact with its targets by affecting their cell membranes.
Biochemical Pathways
Guanidine and its derivatives are known to have diverse effects on biochemical pathways . For instance, they can form highly polar regions of protein molecules or strong intermolecular hydrogen bonds . This suggests that 1-(2-Bromophenyl)guanidine may also affect various biochemical pathways, potentially leading to downstream effects such as cell death.
Pharmacokinetics
Studies on similar guanidine derivatives suggest that these compounds can have various adme (absorption, distribution, metabolism, and excretion) properties . For instance, some guanidine derivatives have been found to have high peak concentrations and areas under the concentration-time curve in the ileal content of broilers . These properties can impact the bioavailability of the compound, affecting its efficacy.
Result of Action
For instance, some guanidine derivatives have been found to have potent activity against parasites, which may be responsible for cell membrane destruction . This suggests that 1-(2-Bromophenyl)guanidine may also have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromophenyl)guanidine. For instance, factors such as temperature, nutrients, and light can affect the production of guanidine alkaloids in marine sponges . Similarly, environmental factors may also influence the action of 1-(2-Bromophenyl)guanidine.
准备方法
The synthesis of 1-(2-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent . Industrial production methods often employ metal-catalyzed guanidylation reactions, which provide higher yields and better control over the reaction conditions .
化学反应分析
1-(2-Bromophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can also occur, particularly in the presence of strong reducing agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds.
相似化合物的比较
1-(2-Bromophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in the para position, which can affect its reactivity and biological activity.
1-(2-Chlorophenyl)guanidine: The chlorine atom provides different electronic and steric effects compared to bromine, leading to variations in chemical behavior.
1-(2-Methylphenyl)guanidine: The methyl group introduces different steric hindrance and electronic properties, influencing the compound’s reactivity.
The uniqueness of 1-(2-Bromophenyl)guanidine lies in the specific positioning of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(2-bromophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARZGKLZBBOQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607054 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123375-81-5 |
Source


|
| Record name | N''-(2-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
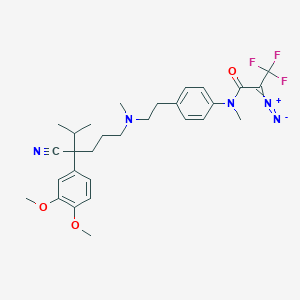
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
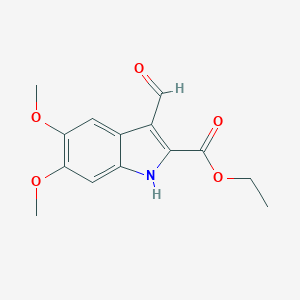
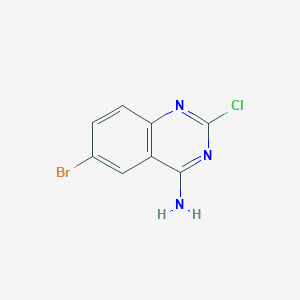

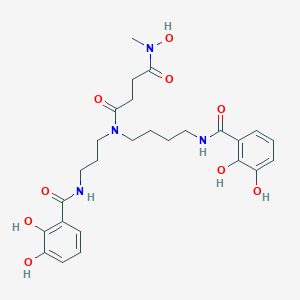
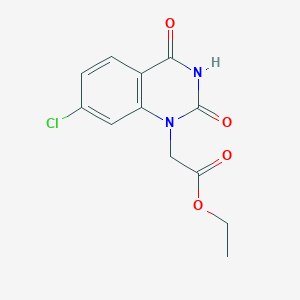
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)


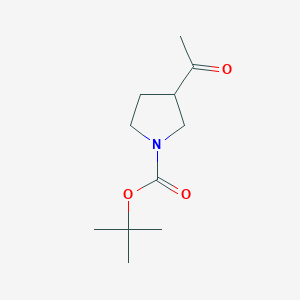
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
